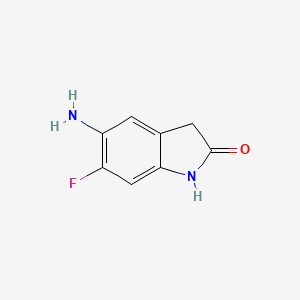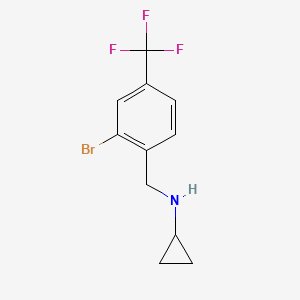
2,2-Difluoro-3-phenyl-cyclopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-phenyl-cyclopropylamine is a compound of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties. The presence of both fluorine atoms and a cyclopropylamine group in its structure imparts distinctive reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-phenyl-cyclopropylamine typically involves the reaction of difluorocarbene with phenylcyclopropane. One common method includes the use of difluoromethyl phenyl sulfone as a precursor, which undergoes cyclopropanation in the presence of a strong base such as sodium hydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-3-phenyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclopropyl ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where reagents like sodium methoxide or potassium tert-butoxide replace fluorine with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Difluorinated cyclopropyl ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted cyclopropylamines
Applications De Recherche Scientifique
2,2-Difluoro-3-phenyl-cyclopropylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cyclopropanation reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-phenyl-cyclopropylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The cyclopropylamine group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-3-methyl-cyclopropylamine
- 2,2-Difluoro-3-ethyl-cyclopropylamine
- 2,2-Difluoro-3-isopropyl-cyclopropylamine
Comparison: Compared to its analogs, 2,2-Difluoro-3-phenyl-cyclopropylamine exhibits unique reactivity due to the phenyl group, which can participate in additional π-π interactions and electronic effects. This makes it more versatile in organic synthesis and potentially more effective in biological applications .
Propriétés
IUPAC Name |
2,2-difluoro-3-phenylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)7(8(9)12)6-4-2-1-3-5-6/h1-5,7-8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVGAMZVVQSLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)




![4-[(2-Bromo-4-chlorophenyl)methyl]morpholine](/img/structure/B8012639.png)



![tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8012676.png)




